molecular formula C16H16FNO2 B5299739 4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B5299739
M. Wt: 273.30 g/mol
InChI Key: VWLWPYPLUOIZES-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This particular compound is characterized by the presence of a fluorine atom, a methoxy group, and an ethyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide typically involves the condensation of 4-fluorobenzoic acid with 1-(3-methoxyphenyl)ethylamine. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4 immobilized on diatomite earth under ultrasonic irradiation . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as recyclable catalysts and eco-friendly solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound may modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 4-fluoro-N-(3-methoxyphenyl)benzamide

Uniqueness

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group attached to the nitrogen atom differentiates it from other similar compounds and may influence its reactivity and biological activity .

Properties

IUPAC Name

4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(13-4-3-5-15(10-13)20-2)18-16(19)12-6-8-14(17)9-7-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLWPYPLUOIZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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